molecular formula C19H28O6 B3847258 diethyl [5-(3-methoxyphenoxy)pentyl]malonate CAS No. 5367-65-7

diethyl [5-(3-methoxyphenoxy)pentyl]malonate

Cat. No.: B3847258
CAS No.: 5367-65-7
M. Wt: 352.4 g/mol
InChI Key: MRKIDLWAPHBACK-UHFFFAOYSA-N
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Description

Diethyl [5-(3-methoxyphenoxy)pentyl]malonate is a chemical compound with the molecular formula C19H28O6 . It is a derivative of malonic ester, which is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of this compound likely involves the alkylation of enolate ions, a common method in organic chemistry . The process typically starts with the deprotonation of diethyl malonate to form a resonance-stabilized enolate. This enolate is then alkylated via an SN2 reaction to form a monoalkylmalonic ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 28 hydrogen atoms, and 6 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the formation and alkylation of enolate ions . After alkylation, the diester undergoes hydrolysis with sodium hydroxide to form a dicarboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It has an average mass of 352.422 Da and a monoisotopic mass of 352.188599 Da .

Scientific Research Applications

Antioxidant and Pharmacological Properties

Phenolic compounds, such as Chlorogenic Acid (CGA) and Syringic Acid (SA), have garnered attention for their diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a central nervous system stimulator. It also plays a crucial role in modulating lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018; Lu et al., 2020). SA, often found in fruits and vegetables, is known for its antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities, suggesting its therapeutic potential in diabetes, cardiovascular diseases, and cancer (Srinivasulu et al., 2018).

Environmental and Health Impacts

The atmospheric reactivity of methoxyphenols, derivatives similar in structure to the query compound, underscores their significance as potential tracers for biomass burning and contributors to secondary organic aerosol (SOA) formation. This research highlights the importance of understanding chemical reactions in the environment and their implications for air quality and health (Liu et al., 2022).

Properties

IUPAC Name

diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-4-23-18(20)17(19(21)24-5-2)12-7-6-8-13-25-16-11-9-10-15(14-16)22-3/h9-11,14,17H,4-8,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKIDLWAPHBACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC(=C1)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968443
Record name Diethyl [5-(3-methoxyphenoxy)pentyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-65-7
Record name Diethyl [5-(3-methoxyphenoxy)pentyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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